Physical and chemical properties of 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile
Physical and chemical properties of 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile
The following technical guide provides an in-depth analysis of 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile (also identified in chemical databases as a hexanenitrile derivative due to IUPAC nomenclature conventions). This document synthesizes physical data, chemical reactivity, and safety protocols for researchers and drug development professionals.[1]
Executive Summary
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile is a highly specialized perhalogenated nitrile intermediate used primarily in the synthesis of advanced fluoroelastomers and pharmaceutical building blocks.[1] While the common name suggests a five-carbon chain ("pentanonitrile"), the chemical formula (C₆Br₂ClF₈N ) and structural analysis confirm it is a hexanenitrile derivative (a 6-carbon chain including the nitrile carbon).[1]
This compound is characterized by its high density, lipophilicity, and specific reactivity profiles driven by the electron-withdrawing nature of the fluorine atoms and the leaving-group ability of the bromine and chlorine substituents.[1]
Chemical Identity & Structural Analysis
Nomenclature Resolution
-
Common Name: 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile[1][2][3][4][5][6]
-
IUPAC Name: 2,4-Dibromo-5-chloro-2,3,3,4,5,6,6,6-octafluorohexanenitrile[1][5]
-
CAS Number: 240800-52-6 (Primary), 1022822-28-1 (Related isomer)[1]
Structural Topology
The molecule consists of a six-carbon backbone.[1] Carbon-1 is the nitrile group.[1] The alkyl chain (C2–C6) is fully substituted with halogens (F, Br, Cl), rendering it a "perhalo" compound.[1] The presence of chiral centers at C2, C4, and C5 implies the existence of multiple stereoisomers (enantiomers and diastereomers), which may affect boiling points and reactivity in chiral environments.[1]
Connectivity Visualization: The following diagram illustrates the connectivity and substituent distribution along the carbon backbone.
Caption: Structural connectivity of C₆Br₂ClF₈N showing the carbon backbone and halogen substituents.
Physical Properties
The following data summarizes the key physical characteristics. Note that values may vary slightly depending on the specific isomeric mixture.
| Property | Value | Notes |
| Physical State | Liquid | At standard temperature and pressure (STP).[1] |
| Boiling Point | 189.3°C | At 760 mmHg.[1] High BP due to molecular weight and halogen interactions.[1] |
| Density | ~1.9 – 2.1 g/mL | Estimated based on perfluorinated analogs; highly dense.[1] |
| Refractive Index | 1.419 | Indicative of fluorinated chains (typically low RI).[1] |
| Flash Point | 68.3°C | Combustible; handle with care.[1] |
| Solubility | Organic Solvents | Soluble in dichloromethane, acetone, THF.[1] Insoluble in water.[1] |
| Appearance | Colorless to pale yellow | Darkens upon exposure to light (bromine liberation).[1] |
Chemical Reactivity & Mechanisms
Reactivity Profile
The reactivity of 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile is dominated by three factors:
-
C-Br and C-Cl Lability: The C-Br bonds at positions 2 and 4 are weaker than the C-F bonds, making them primary sites for radical attack or metal-halogen exchange.[1]
-
Nitrile Electrophilicity: The terminal nitrile group is electron-deficient, activated by the adjacent electron-withdrawing fluorine atoms, making it susceptible to nucleophilic attack (e.g., hydrolysis).[1]
-
Perfluoro Effect: The fluorine atoms create a protective sheath that repels nucleophiles from the carbon backbone, directing reactions specifically to the Br/Cl sites or the Nitrile group.[1]
Key Reaction Pathways
A. Hydrolysis (Acidic/Basic)
The nitrile group (-CN) can be hydrolyzed to a carboxylic acid.[1] This is a common pathway for generating fluorinated surfactants or intermediates.[1]
-
Mechanism: Nucleophilic attack of water on the nitrile carbon, followed by tautomerization to an amide, and further hydrolysis to the acid.[1]
-
Product: 2,4-Dibromo-5-chloro-octafluorohexanoic acid.[1]
B. Radical Cross-Linking (Curing)
In fluoroelastomer applications, the bromine atoms serve as "cure sites."[1]
-
Mechanism: Peroxide initiators generate radicals that abstract the bromine atom, creating a carbon radical on the polymer chain.[1] This radical attacks a co-agent (e.g., TAIC) to form a cross-link network.[1]
-
Significance: Critical for manufacturing chemically resistant rubber seals (e.g., Viton™, Kalrez™ type materials).[1]
Reaction Workflow Visualization:
Caption: Primary reaction pathways: Nitrile hydrolysis and Radical-mediated cross-linking.[1][8]
Synthesis & Production Logic
While specific proprietary industrial recipes are trade secrets, the synthesis generally follows a Telomerization-Halogenation route.[1]
-
Telomerization:
-
Precursors: Tetrafluoroethylene (TFE) or Chlorotrifluoroethylene (CTFE) are reacted with a telogen (chain transfer agent) to build the fluorinated carbon chain (C4-C6 length).[1]
-
-
Functionalization:
-
Nitrile Introduction: Reaction with a cyanide source (e.g., NaCN) or addition of cyanogen halides.[1]
-
-
Halogenation:
-
Bromination/Chlorination: Controlled addition of Br₂ and Cl₂ (or BrCl) across unsaturated intermediates (fluoro-olefins) to place the halogens at specific positions (2, 4, 5).[1]
-
Quality Control:
-
Purity: Typically ≥96% (GC).[1]
-
Impurities: May contain trace amounts of under-halogenated species or isomeric byproducts.[1]
Applications in Drug Development & Materials Science
Pharmaceutical Intermediates
-
Bioisosteres: The compound serves as a building block for introducing lipophilic fluorinated moieties into drug candidates.[1] The nitrile group can be converted into amines, tetrazoles, or heterocycles.[1]
-
Metabolic Stability: Fluorine substitution blocks metabolic oxidation sites (P450 metabolism), extending the half-life of the final drug molecule.[1]
Advanced Materials (Fluoroelastomers)
-
Cure Site Monomer: This is the primary industrial application.[1] The compound is copolymerized with TFE or Vinylidene Fluoride.[1] The bromine atoms allow the final rubber to be cross-linked (cured) using peroxide systems, imparting superior resistance to acids, bases, and high temperatures.[1]
Safety, Handling, & Toxicology
Hazard Classification (GHS):
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1][9][10]
Handling Protocols:
-
Engineering Controls: Always handle within a chemical fume hood to prevent inhalation of vapors.
-
PPE: Wear nitrile or butyl rubber gloves (standard latex may degrade), safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry place away from light. Brominated compounds can degrade photolytically, releasing corrosive HBr.[1]
-
Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water; halogenated organics are persistent environmental pollutants.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3767162, 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile. Retrieved from [Link][1]
-
Molbase. 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile Physical Properties. Retrieved from [Link][1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. m.molbase.cn [m.molbase.cn]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. ichemistry.cn [ichemistry.cn]
- 6. 2,4-dibromo-5-chlorooctafluoro-pentanonitrile,(CAS# 240800-52-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. chembk.com [chembk.com]
- 8. scribd.com [scribd.com]
- 9. accustandard.com [accustandard.com]
- 10. 2,4-Dibromo-3-pentanone | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]
